N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide is a synthetic small molecule characterized by a benzamide core, a sulfonyl group linked to a 3,5-dimethylpiperidine moiety, and a 2-benzoyl-4-methylphenyl substituent (Figure 1). The sulfonyl group is a critical pharmacophore known to enhance binding affinity and metabolic stability in drug-like molecules .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N3O5S/c1-23-13-18-32(30(20-23)33(39)26-9-5-4-6-10-26)37-35(41)29-11-7-8-12-31(29)36-34(40)27-14-16-28(17-15-27)44(42,43)38-21-24(2)19-25(3)22-38/h4-18,20,24-25H,19,21-22H2,1-3H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLRMUMCKTGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely parallels Example 53, utilizing palladium-catalyzed cross-coupling for sulfonyl group incorporation .
- Activity Gaps: No direct cytotoxicity or enzymatic inhibition data are available for the target compound. Predictions are based on sulfone and benzamide pharmacophores .
- Piperidine Role : The 3,5-dimethylpiperidine substituent may reduce off-target effects compared to smaller sulfonamide groups, as seen in piperidine-containing kinase inhibitors.
Q & A
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